molecular formula C13H11NO3S2 B290106 3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione

3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione

Cat. No. B290106
M. Wt: 293.4 g/mol
InChI Key: GJCAQSUJIKGSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione, also known as N,N'-dicyclohexyl-2,6-pyridinedicarboxamide (DCP), is a small molecule that has gained significant attention in scientific research due to its various biological properties. DCP is a promising compound in the field of medicinal chemistry, mainly because of its potential as a therapeutic agent for treating various diseases.

Mechanism of Action

The mechanism of action of DCP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DCP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. Inhibition of HDACs leads to changes in gene expression, which can result in cell cycle arrest and apoptosis. DCP has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Inhibition of PKC can lead to inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
DCP has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. DCP has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. DCP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DCP has been shown to have anti-oxidant effects by scavenging free radicals. DCP has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques.

Advantages and Limitations for Lab Experiments

The advantages of using DCP in lab experiments include its ease of synthesis, low toxicity, and multiple biological activities. DCP has been shown to have significant anti-cancer activity, making it a promising therapeutic agent for treating various cancers. The limitations of using DCP in lab experiments include its low solubility in water, which can make it difficult to use in certain assays. DCP can also be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on DCP. One area of research is to investigate the potential of DCP as a therapeutic agent for treating various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is to investigate the mechanism of action of DCP, which is not fully understood. Further studies are needed to determine the specific enzymes and signaling pathways targeted by DCP. Additionally, future research can focus on developing new analogs of DCP with improved pharmacological properties.

Synthesis Methods

DCP can be synthesized by reacting 2,6-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,3-propanedithiol in the presence of triethylamine. The resulting product is then reacted with 2-pyridinemethanol to obtain DCP. The synthesis of DCP is a straightforward process and can be performed on a large scale.

Scientific Research Applications

DCP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, DCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, DCP has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes research, DCP has been shown to improve glucose uptake and insulin sensitivity.

properties

Molecular Formula

C13H11NO3S2

Molecular Weight

293.4 g/mol

IUPAC Name

3-(1,3-dithiolan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione

InChI

InChI=1S/C13H11NO3S2/c15-11-9(7-8-3-1-2-4-14-8)17-12(16)10(11)13-18-5-6-19-13/h1-4,9H,5-7H2

InChI Key

GJCAQSUJIKGSLL-UHFFFAOYSA-N

SMILES

C1CSC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)S1

Canonical SMILES

C1CSC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)S1

Origin of Product

United States

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